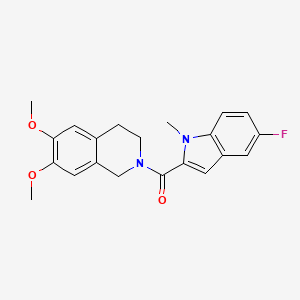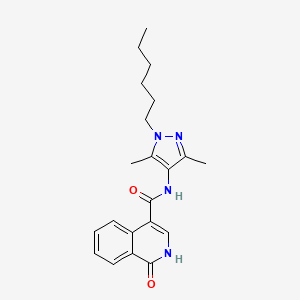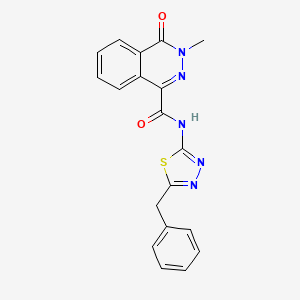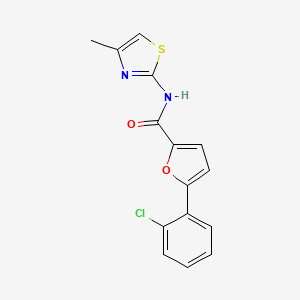![molecular formula C18H19FN6O B10987699 N-(4-fluorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B10987699.png)
N-(4-fluorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-(4-fluorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a synthetic compound with a complex structure. It combines a piperidine ring, a triazolopyridazine moiety, and a carboxamide group.
- The compound’s chemical formula is C₁₈H₁₇FN₆O, and its systematic name reflects its substituents and connectivity.
- It may have applications in drug discovery, given its unique structure and potential biological activity.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. organic chemists can explore various strategies to assemble its components.
- Industrial production methods likely involve multi-step syntheses, starting from commercially available precursors.
Chemical Reactions Analysis
- The compound may undergo various reactions, including:
Substitution: The fluorobenzyl group could be substituted with other functional groups.
Oxidation/Reduction: Depending on the context, the piperidine or triazolopyridazine rings may be oxidized or reduced.
- Common reagents and conditions would vary based on the specific transformations attempted.
- Major products would result from the specific reactions performed.
Scientific Research Applications
Medicinal Chemistry: Researchers might explore derivatives of this compound for potential drug candidates. Its unique structure could interact with biological targets.
Biological Studies: Investigating its effects on cellular pathways, receptors, or enzymes.
Materials Science: If stable, it could find applications in materials or coatings.
Mechanism of Action
- Without specific data, we can only speculate. researchers would study its interactions with proteins, receptors, or nucleic acids.
- Molecular targets could include enzymes, ion channels, or signaling pathways.
Comparison with Similar Compounds
- Unfortunately, I don’t have a direct list of similar compounds. researchers would compare it to related structures in terms of biological activity, stability, and synthetic accessibility.
Remember that this compound’s detailed investigation would require experimental work and access to specialized databases
Properties
Molecular Formula |
C18H19FN6O |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H19FN6O/c19-15-3-1-13(2-4-15)11-20-18(26)14-7-9-24(10-8-14)17-6-5-16-22-21-12-25(16)23-17/h1-6,12,14H,7-11H2,(H,20,26) |
InChI Key |
XAGICADSPKRIBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)C3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B10987622.png)
![1-(3-chlorophenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide](/img/structure/B10987624.png)
![4-(4-chlorophenyl)-N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10987627.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B10987631.png)


![N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10987647.png)
![4-(4-chlorophenyl)-N-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B10987652.png)

![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10987664.png)

![[4-(2-Methoxyphenyl)piperazin-1-yl][3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B10987685.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B10987700.png)
methanone](/img/structure/B10987701.png)
